5-Chloro-2-(((4-hydroxytetrahydro-2h-pyran-4-yl)methyl)amino)benzonitrile
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Overview
Description
5-Chloro-2-(((4-hydroxytetrahydro-2h-pyran-4-yl)methyl)amino)benzonitrile is a complex organic compound with a molecular formula of C13H15ClN2O2 This compound is characterized by the presence of a chloro-substituted benzonitrile core, which is linked to a hydroxytetrahydropyran moiety through a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(((4-hydroxytetrahydro-2h-pyran-4-yl)methyl)amino)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxytetrahydropyran Moiety: This can be achieved by the hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Introduction of the Methylamino Group: The hydroxytetrahydropyran is then reacted with formaldehyde and a primary amine to form the corresponding methylamino derivative.
Coupling with the Benzonitrile Core: The final step involves the coupling of the methylamino derivative with 5-chlorobenzonitrile under basic conditions, often using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(((4-hydroxytetrahydro-2h-pyran-4-yl)methyl)amino)benzonitrile undergoes various types of chemical reactions, including:
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Major Products
Scientific Research Applications
5-Chloro-2-(((4-hydroxytetrahydro-2h-pyran-4-yl)methyl)amino)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-2-(((4-hydroxytetrahydro-2h-pyran-4-yl)methyl)amino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties . Additionally, its interaction with cellular pathways could result in the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(((4-hydroxytetrahydro-2h-pyran-4-yl)methyl)amino)pyridine: Similar structure but with a pyridine core instead of benzonitrile.
5-Chloro-2-(((4-hydroxytetrahydro-2h-pyran-4-yl)methyl)amino)benzamide: Similar structure but with a benzamide core instead of benzonitrile.
Uniqueness
5-Chloro-2-(((4-hydroxytetrahydro-2h-pyran-4-yl)methyl)amino)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro-substituted benzonitrile core, coupled with the hydroxytetrahydropyran moiety, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H15ClN2O2 |
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Molecular Weight |
266.72 g/mol |
IUPAC Name |
5-chloro-2-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile |
InChI |
InChI=1S/C13H15ClN2O2/c14-11-1-2-12(10(7-11)8-15)16-9-13(17)3-5-18-6-4-13/h1-2,7,16-17H,3-6,9H2 |
InChI Key |
LQEIIQUHHSTPLL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CNC2=C(C=C(C=C2)Cl)C#N)O |
Origin of Product |
United States |
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